Methyl bicyclo[1.1.1]pentane-1-carboxylate
Overview
Description
Isopropyl beta-D-thiogalactopyranoside is a synthetic compound widely used in molecular biology. It is a non-metabolizable analog of galactose that induces the expression of genes under the control of the lac operon by inactivating the lac repressor . This compound is particularly valuable in research involving gene expression and protein production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Isopropyl beta-D-thiogalactopyranoside involves several steps:
Reacting acetic anhydride with D-galactose: This reaction is carried out in the presence of potassium acetate and isopropyl mercaptan at temperatures between 75 to 85°C for 24 to 48 hours.
Distillation and extraction: After the reaction, the mixture is cooled, and methylene dichloride and water are added. The mixture is stirred, allowed to stand, and then cooled to room temperature.
Industrial Production Methods
The industrial production of Isopropyl beta-D-thiogalactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield .
Chemical Reactions Analysis
Isopropyl beta-D-thiogalactopyranoside undergoes several types of chemical reactions:
Substitution Reactions: It can participate in substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Reagents: Common reagents include acetic anhydride, potassium acetate, and isopropyl mercaptan.
Conditions: Reactions are typically carried out at elevated temperatures (75 to 85°C) and require precise pH control.
Major Products
The major product of these reactions is Isopropyl beta-D-thiogalactopyranoside itself, which is used as an inducer in molecular biology experiments .
Scientific Research Applications
Isopropyl beta-D-thiogalactopyranoside has a wide range of applications in scientific research:
Molecular Biology: It is used to induce the expression of recombinant proteins in bacterial systems.
Gene Expression Studies: It facilitates the study of gene regulation and expression by inactivating the lac repressor.
Protein Purification: It aids in the purification of proteins by inducing their overexpression in host cells.
Biotechnology: It is used in various biotechnological applications, including the production of enzymes and other biologically active proteins.
Mechanism of Action
Isopropyl beta-D-thiogalactopyranoside exerts its effects by binding to the lac repressor protein, causing a conformational change that inactivates the repressor . This allows the transcription of genes under the control of the lac operon, leading to the production of beta-galactosidase and other proteins . The sulfur atom in the compound creates a non-hydrolyzable bond, ensuring that its concentration remains constant during experiments .
Comparison with Similar Compounds
Isopropyl beta-D-thiogalactopyranoside is unique in its ability to induce gene expression without being metabolized by the cell . Similar compounds include:
Isopropyl beta-D-thiogalactopyranoside stands out due to its stability and effectiveness in maintaining consistent induction levels in molecular biology experiments .
Properties
IUPAC Name |
methyl bicyclo[1.1.1]pentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-6(8)7-2-5(3-7)4-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFOFQQASSASLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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